![molecular formula C20H18ClN3O6S2 B2711165 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 866810-44-8](/img/no-structure.png)

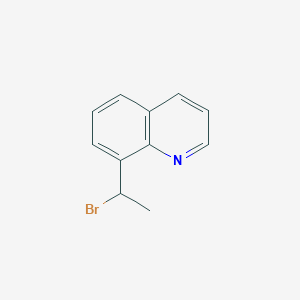

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

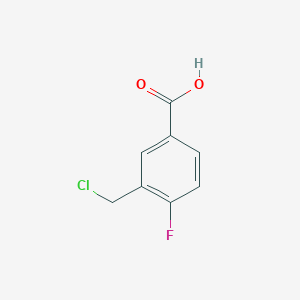

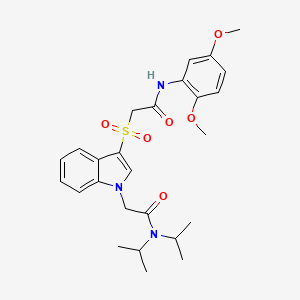

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzenesulfonyl and chloro-dimethoxyphenyl groups are aromatic, which could contribute to the stability of the molecule.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfanyl group could participate in oxidation or substitution reactions .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation

The study of related compounds with structural similarities to "2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide" has provided insights into their molecular structure and conformation. For instance, crystallographic analyses have revealed that these molecules often adopt folded conformations, with the pyrimidine ring inclined to the benzene ring at various angles. This structural feature is crucial for their interactions and potential applications (S. Subasri et al., 2017; S. Subasri et al., 2016).

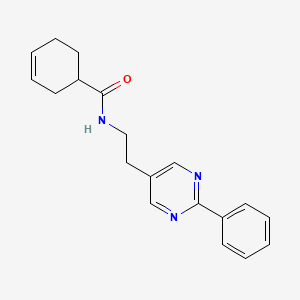

Synthetic Pathways and Modifications

Research into the synthesis and modification of compounds with this core structure aims to explore their potential applications further. For example, intramolecular cyclization of related acetamides has led to the formation of pyridin-2(1H)-ones, demonstrating the versatility of these compounds in synthetic chemistry and their potential as scaffolds for further chemical modifications (O. A. Savchenko et al., 2020).

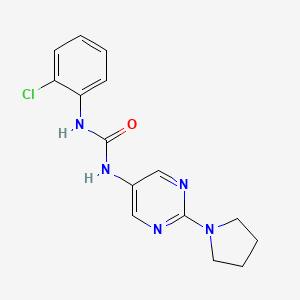

Potential as Antifolates and Enzyme Inhibitors

Compounds analogous to "this compound" have been investigated for their inhibitory activity against enzymes such as thymidylate synthase (TS), showcasing their potential as antifolate inhibitors with applications in cancer treatment and antibacterial therapy (A. Gangjee et al., 1996).

Antitumor and Antimicrobial Applications

Further research has highlighted the antitumor and antimicrobial properties of similar compounds, indicating their potential utility in developing new therapeutic agents. For instance, novel acetamide and pyrrole derivatives containing a pyrazole moiety derived from sulfaphenazole have exhibited significant antitumor activity, underscoring the therapeutic potential of these compounds (S. Alqasoumi et al., 2009).

Wirkmechanismus

Eigenschaften

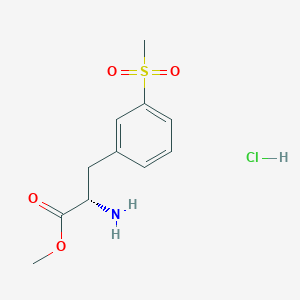

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide' involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloro-N-(2-hydroxyethyl)acetamide to form N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with potassium thioacetate and 5-benzenesulfonyl-6-oxo-1H-pyrimidine-2-thiol to form the final product.", "Starting Materials": [ "5-chloro-2,4-dimethoxyaniline", "2-chloro-N-(2-hydroxyethyl)acetamide", "potassium thioacetate", "5-benzenesulfonyl-6-oxo-1H-pyrimidine-2-thiol" ], "Reaction": [ "Step 1: 5-chloro-2,4-dimethoxyaniline is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate to form N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide.", "Step 2: N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide is then reacted with potassium thioacetate in the presence of a base such as potassium carbonate to form N-(5-chloro-2,4-dimethoxyphenyl)-2-acetamidothioacetamide.", "Step 3: 5-benzenesulfonyl-6-oxo-1H-pyrimidine-2-thiol is then added to the reaction mixture and the reaction is allowed to proceed to form the final product, 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide." ] } | |

CAS-Nummer |

866810-44-8 |

Molekularformel |

C20H18ClN3O6S2 |

Molekulargewicht |

495.95 |

IUPAC-Name |

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H18ClN3O6S2/c1-29-15-9-16(30-2)14(8-13(15)21)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |

InChI-Schlüssel |

WGLZYWVBELRCQO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)Cl)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2711085.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2711096.png)

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)